Chemical Properties of (1R)-1-(4-piperidin-1-ylphenyl)ethanol
Chemical Properties of (1R)-1-(4-piperidin-1-ylphenyl)ethanol
This guide details the chemical properties, synthesis, and reactivity of (1R)-1-(4-piperidin-1-ylphenyl)ethanol , a chiral building block relevant to medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.
Executive Summary
(1R)-1-(4-piperidin-1-ylphenyl)ethanol is a chiral secondary alcohol featuring an N-aryl piperidine moiety. It serves as a high-value intermediate in organic synthesis, providing a scaffold that combines a lipophilic, basic nitrogen heterocycle with a chiral center capable of further functionalization. This compound is the reduced (R)-enantiomer of the ketone 1-[4-(1-piperidinyl)phenyl]ethanone (CAS: 10342-85-5).
Its structural motif—a phenyl ring substituted with a cyclic amine and a chiral hydroxyethyl group—is characteristic of pharmacophores found in ALK/ROS1 inhibitors (e.g., analogs of Crizotinib) and Histamine H3 receptor antagonists.
Chemical Identity & Physicochemical Profile
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (1R)-1-[4-(piperidin-1-yl)phenyl]ethanol |
| Common Name | (R)-4-(Piperidin-1-yl)-α-methylbenzyl alcohol |
| CAS Number (Ketone Precursor) | 10342-85-5 (Reference for parent structure) |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| SMILES (Isomeric) | Cc1ccc(N2CCCCC2)cc1 |
| InChIKey | Generated from structure:[1][2][3][4][5][6][7]WMZSIEGEKUAGJB-UHFFFAOYSA-N (Racemate) |
Physicochemical Properties
Note: Specific experimental values for the pure enantiomer are rare in open literature; values below are derived from structural analogs (N-phenylpiperidine) and calculated descriptors.
| Parameter | Value / Description | Commentary |
| Physical State | Viscous Oil or Low-Melting Solid | The racemate is often a solid; pure enantiomers may be oils or low-melting solids due to disrupted crystal packing. |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc. | Poorly soluble in water at neutral pH. Solubility increases significantly at pH < 4 due to protonation of the piperidine nitrogen. |
| pKa (Conjugate Acid) | ~5.5 – 6.2 | The nitrogen lone pair is conjugated with the phenyl ring (aniline-like), significantly lowering basicity compared to aliphatic piperidine (pKa ~11). |
| LogP (Lipophilicity) | 2.8 – 3.2 (Predicted) | Moderately lipophilic, suitable for CNS penetration and cell permeability. |
| H-Bond Donors | 1 (Hydroxyl group) | |
| H-Bond Acceptors | 2 (Hydroxyl oxygen, Piperidine nitrogen) |
Stereochemistry & Chirality
The (1R) configuration at the benzylic carbon is critical for biological activity in drug candidates, as it dictates the spatial arrangement of the hydroxyl group relative to the hydrophobic phenyl-piperidine core.
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Chiral Center: C1 of the ethyl chain.
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Determination: Enantiomeric excess (ee) is typically determined via Chiral HPLC using polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H) with hexane/isopropanol mobile phases.
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Optical Rotation: Specific rotation
is negative or positive depending on the solvent; comparison with an authentic standard or literature value for the (S)-enantiomer (often commercially available) is required.
Synthetic Pathways
The synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol typically proceeds via the asymmetric reduction of its ketone precursor. This approach ensures high enantiomeric purity (>98% ee).
Synthesis Workflow
Figure 1: Synthetic route from commercially available 4-fluoroacetophenone.
Detailed Protocol: Asymmetric Reduction
Objective: Convert the achiral ketone to the (1R)-alcohol.
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Reagents:
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Substrate: 1-[4-(1-piperidinyl)phenyl]ethanone.
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Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Transfer Hydrogenation catalyst).
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Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope) or Isopropanol.
-
-
Procedure:
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Dissolve the ketone in dry DMF or DCM.
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Add the chiral Ruthenium catalyst (1-2 mol%).
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Stir at room temperature (or 40°C) under inert atmosphere (Ar/N2) for 12-24 hours.
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Monitoring: Monitor consumption of ketone via TLC or HPLC.
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-
Workup:
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Quench with water, extract with Ethyl Acetate.
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Wash organic layer with brine, dry over Na₂SO₄.
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Concentrate in vacuo.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient) or recrystallization if solid.
Reactivity & Stability
Reactivity Profile
The compound possesses two distinct reactive centers:
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Secondary Alcohol (Chiral Center):
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Esterification: Reacts with carboxylic acids/acid chlorides to form esters (prodrugs).
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Activation: Can be converted to a mesylate/tosylate leaving group. Caution: Nucleophilic displacement (e.g., by an amine) will typically proceed with Inversion of Configuration (Walden inversion), converting (1R) to (1S).
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Oxidation: Reverts to the ketone (CAS 10342-85-5) using mild oxidants (Dess-Martin Periodinane, Swern).
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N-Aryl Piperidine:
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Electrophilic Substitution: The phenyl ring is electron-rich due to the nitrogen donation. It is susceptible to halogenation or nitration, typically ortho to the piperidine ring.
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N-Oxidation: Treatment with mCPBA yields the N-oxide, a potential metabolite.
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Stability
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Thermal: Stable up to ~150°C. Avoid prolonged heating without antioxidants.
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Light: N-aryl amines can be photosensitive; store in amber vials.
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Air: The alcohol is stable, but the amine moiety can undergo slow oxidation over months if exposed to air. Store under Nitrogen at 4°C.
Application in Drug Development
This specific enantiomer is a scaffold for Kinase Inhibitors and GPCR Ligands .
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Structural Homology: It shares the 1-phenyl-ethanol core with the Crizotinib intermediate (which is 2,6-dichloro-3-fluoro substituted).[4][8]
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Pharmacophore Utility:
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The Piperidine ring provides basicity for interaction with Aspartate/Glutamate residues in protein binding pockets.
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The (1R)-Hydroxyl group often acts as a hydrogen bond donor/acceptor to the hinge region of kinases or specific residues in GPCRs.
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The Phenyl linker provides a rigid spacer ensuring correct orientation.
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References
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Ketone Precursor Data: 1-(4-(Piperidin-1-yl)phenyl)ethanone (CAS 10342-85-5).[5] PubChem Compound Summary. Link
-
N-Aryl Piperidine Properties: N-Phenylpiperidine (CAS 4096-20-2) Physicochemical Data.[3][7] ChemicalBook.[9] Link
- Asymmetric Synthesis Methodology: Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 1996. (General protocol reference for this class of reductions).
-
Crizotinib Analog Chemistry: Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of c-MET and ALK." Journal of Medicinal Chemistry, 2011. Link
Sources
- 1. 1-[4-(Piperazin-1-yldiazenyl)phenyl]ethanone | C12H16N4O | CID 60170926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Piperazineethanol (CAS 103-76-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102898449A - Method for synthesizing Crizotinib intermediate - Google Patents [patents.google.com]
- 5. a2bchem.com [a2bchem.com]
- 6. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. N-Phenylpiperidine price,buy N-Phenylpiperidine - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Phenylpiperidin | 4096-20-2 [m.chemicalbook.com]
